molecular formula C24H38N2O11 B12376424 Mal-C5-N-bis(PEG2-C2-acid)

Mal-C5-N-bis(PEG2-C2-acid)

Cat. No.: B12376424
M. Wt: 530.6 g/mol
InChI Key: OCGSASUSCDQIMT-UHFFFAOYSA-N
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Description

Mal-C5-N-bis(PEG2-C2-acid) is a chemical compound primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in connecting the antibody to the drug, ensuring the targeted delivery of the therapeutic agent to specific cells, such as cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-C5-N-bis(PEG2-C2-acid) involves multiple steps, starting with the preparation of the maleimide and polyethylene glycol (PEG) components. The maleimide group is introduced through a reaction with a suitable amine, followed by the attachment of PEG chains.

Industrial Production Methods

Industrial production of Mal-C5-N-bis(PEG2-C2-acid) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Mal-C5-N-bis(PEG2-C2-acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mal-C5-N-bis(PEG2-C2-acid) is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed for targeted cancer therapy, where the linker ensures the precise delivery of the drug to cancer cells, minimizing side effects on healthy cells .

In addition to its use in ADCs, Mal-C5-N-bis(PEG2-C2-acid) is employed in various fields:

Mechanism of Action

The mechanism of action of Mal-C5-N-bis(PEG2-C2-acid) involves its role as a linker in ADCs. The maleimide group reacts with thiol groups on the antibody, forming a stable thioether bond. This bond ensures the stable attachment of the drug to the antibody, allowing for targeted delivery to specific cells. The PEG chains provide flexibility and solubility, enhancing the overall stability and efficacy of the conjugate .

Comparison with Similar Compounds

Mal-C5-N-bis(PEG2-C2-acid) is unique due to its specific structure, which combines maleimide and PEG components with carboxylic acid groups. This combination provides several advantages, including:

Similar Compounds

Properties

Molecular Formula

C24H38N2O11

Molecular Weight

530.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]amino]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C24H38N2O11/c27-20(4-2-1-3-9-26-21(28)5-6-22(26)29)25(10-14-36-18-16-34-12-7-23(30)31)11-15-37-19-17-35-13-8-24(32)33/h5-6H,1-4,7-19H2,(H,30,31)(H,32,33)

InChI Key

OCGSASUSCDQIMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O

Origin of Product

United States

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